5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for producing thiophene derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Gewald reaction is often preferred due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar thiophene core and exhibit comparable biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine have similar thiophene structures and are used in medicinal applications.
Uniqueness
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
21762-91-4 |
---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-acetyl-4-amino-2-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)12-11(15)10(7-14)13(17-12)9-5-3-2-4-6-9/h2-6H,15H2,1H3 |
InChI Key |
NBICQSRIMQPNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.